Wilforine
Overview
Description
Wilforine is a monomeric compound derived from the plant Tripterygium wilfordii Hook. f., commonly known as Thunder God Vine. This compound is known for its significant biological activities, particularly its anti-inflammatory and immunosuppressive properties. This compound has been extensively studied for its potential therapeutic applications, especially in the treatment of rheumatoid arthritis .
Mechanism of Action
Target of Action
Wilforine, a monomeric compound of the anti-rheumatoid arthritis (RA) plant Tripterygium wilfordii Hook. f. (TwHF), has been found to primarily target Wnt11 . Wnt11 is a protein that plays a crucial role in the Wnt/β-catenin signaling pathway, which is involved in various cellular processes such as cell proliferation and differentiation .
Mode of Action
This compound inhibits the activation of the Wnt/β-catenin signaling pathway by decreasing the expression of Wnt11 . This inhibition results in a significant reduction in the proliferation of fibroblast-like synovial cells (FLS), which are the primary effector cells in the pathophysiology of RA . The effects of this compound were found to be reversed after overexpression of Wnt11, indicating a direct interaction between this compound and Wnt11 .
Biochemical Pathways
The Wnt11/β-catenin signaling pathway is the primary biochemical pathway affected by this compound . By inhibiting this pathway, this compound decreases the expression of several key proteins, including Wnt11, β-catenin, CCND1, GSK-3β, and c-Myc . This leads to a reduction in the inflammatory response and proliferation of FLS, thereby alleviating the symptoms of RA .
Pharmacokinetics
The pharmacokinetic properties of this compound have been studied, and it was found that the maximum concentration (Cmax) and the area under the curve (AUC) of this compound have dose-dependent and time-dependent characteristics . .
Result of Action
The primary result of this compound’s action is the alleviation of RA symptoms. It reduces the levels of inflammatory cytokines such as IL-6, IL-1β, and TNF-α in the peripheral blood of collagen-induced arthritis (CIA) rats . It also inhibits the expression of MMP3 and fibronectin, proteins involved in tissue remodeling and inflammation .
Biochemical Analysis
Cellular Effects
Wilforine has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the activation of fibroblast-like synovial cells (FLS) and improve rheumatoid arthritis (RA) through the Wnt11/β-catenin signaling pathway . It effectively alleviates the arthritis symptoms of collagen-induced arthritis (CIA) rats, reduces the levels of IL-6, IL-1β, and TNF-α in the peripheral blood of CIA rats, and inhibits the expression of MMP3 and fibronectin .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the Wnt11/β-catenin signaling pathway . This compound inhibits the activation of this pathway and decreases the expression of Wnt11, β-catenin, CCND1, GSK-3β, and c-Myc . The effects of this compound are reversed after overexpression of Wnt11 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Wilforine is primarily extracted from the roots of Tripterygium wilfordii Hook. f. The extraction process involves the use of solvents such as ethanol, ethyl acetate, and chloroform-methanol mixtures. The plant material is subjected to solvent extraction, followed by purification processes such as chromatography to isolate this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Tripterygium wilfordii Hook. f. plants. The roots are harvested and processed using solvent extraction techniques. Advanced purification methods, including high-performance liquid chromatography, are employed to obtain high-purity this compound for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions: Wilforine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its mechanism of action.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using halogenating agents or other electrophiles to introduce different functional groups into the this compound molecule.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, which may exhibit different biological activities .
Scientific Research Applications
Wilforine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the chemical behavior of sesquiterpene pyridine alkaloids. Its reactions and derivatives provide insights into the chemistry of similar natural products.
Biology: In biological research, this compound is studied for its effects on cellular processes, including cell proliferation, apoptosis, and signal transduction pathways.
Medicine: this compound’s anti-inflammatory and immunosuppressive properties make it a potential therapeutic agent for autoimmune diseases such as rheumatoid arthritis.
Industry: this compound is used in the development of pharmaceutical formulations and as a reference compound in quality control of herbal medicines derived from Tripterygium wilfordii Hook.
Comparison with Similar Compounds
Wilforine is part of a group of sesquiterpene pyridine alkaloids found in Tripterygium wilfordii Hook. f. Similar compounds include:
Triptolide: Known for its potent anti-inflammatory and antitumor activities, triptolide is another major compound from Tripterygium wilfordii Hook. f.
This compound is unique in its specific inhibition of the Wnt11/β-catenin signaling pathway, which distinguishes it from other compounds in its class .
Properties
CAS No. |
11088-09-8 |
---|---|
Molecular Formula |
C43H49NO18 |
Molecular Weight |
867.8 g/mol |
IUPAC Name |
[(1R,3S,15R,18R,19S,20S,21S,22R,23S,24S,25S,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate |
InChI |
InChI=1S/C43H49NO18/c1-21-16-17-29-28(15-12-18-44-29)39(52)55-19-40(7)30-31(56-23(3)46)35(58-25(5)48)42(20-54-22(2)45)36(59-26(6)49)32(60-38(51)27-13-10-9-11-14-27)34(61-37(21)50)41(8,53)43(42,62-40)33(30)57-24(4)47/h9-15,18,21,30-36,53H,16-17,19-20H2,1-8H3/t21-,30+,31+,32-,33+,34-,35+,36-,40-,41-,42+,43-/m1/s1 |
InChI Key |
ZOCKGJZEUVPPPI-NCHBRQRASA-N |
SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Isomeric SMILES |
C[C@@H]1CCC2=C(C=CC=N2)C(=O)OC[C@@]3([C@H]4[C@@H]([C@@H]([C@]5([C@@H]([C@@H]([C@H]([C@@]([C@@]5([C@H]4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Canonical SMILES |
CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C |
Synonyms |
wilforine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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